![molecular formula C15H10BrNS B12601441 (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine CAS No. 916986-78-2](/img/structure/B12601441.png)
(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine
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Overview
Description
(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine is an organic compound that belongs to the class of imines It features a benzothiophene moiety and a bromophenyl group, which are connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine typically involves the condensation of 1-benzothiophen-2-ylamine with 4-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as reaction conditions, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce benzothiophene amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine exhibit significant anticancer properties. Research has shown that derivatives of benzothiophene possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from the benzothiophene structure have been reported to target specific signaling pathways involved in tumor growth .
Antibacterial Properties
The antibacterial activity of this compound has also been investigated. Studies demonstrate that derivatives containing the benzothiophene structure exhibit moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance the compound's potency by increasing its lipophilicity, facilitating better membrane penetration .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures may improve efficiency due to their favorable charge mobility characteristics .
Case Study 1: Anticancer Mechanisms
In a study focusing on the anticancer effects of benzothiophene derivatives, researchers synthesized various analogs and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that certain modifications to the benzothiophene structure significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of compounds related to this compound. The study employed minimum inhibitory concentration (MIC) assays against various bacterial strains, demonstrating that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating bacterial infections .
Mechanism of Action
The mechanism of action of (E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-Benzothiophen-2-yl)-N-(4-chlorophenyl)methanimine
- (E)-1-(1-Benzothiophen-2-yl)-N-(4-fluorophenyl)methanimine
- (E)-1-(1-Benzothiophen-2-yl)-N-(4-methylphenyl)methanimine
Uniqueness
(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties.
Biological Activity
(E)-1-(1-Benzothiophen-2-yl)-N-(4-bromophenyl)methanimine, with CAS Number 17816-10-3, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₀BrNS
- Molecular Weight : 325.21 g/mol
Chemical Structure
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Antiviral Activity : Some derivatives of benzothiophene have shown inhibitory effects against viruses like MERS-CoV. For instance, related compounds demonstrated IC50 values as low as 0.09 μM against viral pseudoviruses, suggesting a promising antiviral profile that could be explored further for this compound .
- Inhibition of Lipoxygenases : Compounds with similar structures have been investigated for their ability to inhibit lipoxygenases, particularly 12-lipoxygenase (12-LOX), which plays a role in inflammatory diseases and cancer. Potent inhibitors in this class demonstrated nanomolar potency and selectivity over other enzymes .
In Vitro Studies
Several studies have documented the biological activity of related compounds, providing insights into their pharmacological potential:
Compound | Activity | IC50 (μM) | CC50 (μM) |
---|---|---|---|
1a | Antiviral (MERS-CoV) | 0.73 ± 0.66 | >100 |
1b | Antiviral (MERS-CoV) | >10.0 | >100 |
1c | Antiviral (MERS-CoV) | >10.0 | >100 |
1d | Antiviral (MERS-CoV) | 2.7 ± 0.19 | >100 |
The above table summarizes the inhibitory concentrations observed in studies related to similar methanimine derivatives against MERS-CoV, indicating that modifications in the structure can significantly affect biological activity .
Case Studies
A notable case study involved the synthesis and evaluation of various methanimine derivatives, including those with benzothiophene moieties. The findings suggested that specific substitutions on the benzothiophene ring could enhance antiviral potency while maintaining low cytotoxicity levels .
Potential Applications
Given its biological activity profile, this compound may have several potential applications:
- Antiviral Therapeutics : Its structural similarities to known antiviral agents suggest it could be developed as a treatment for viral infections.
- Anti-inflammatory Agents : With its ability to inhibit lipoxygenases, it may serve as a candidate for treating inflammatory conditions.
Properties
CAS No. |
916986-78-2 |
---|---|
Molecular Formula |
C15H10BrNS |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C15H10BrNS/c16-12-5-7-13(8-6-12)17-10-14-9-11-3-1-2-4-15(11)18-14/h1-10H |
InChI Key |
PJSOORIFBDAWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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